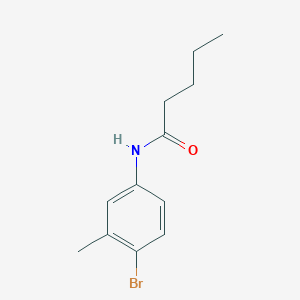

N-(4-bromo-3-methylphenyl)pentanamide

描述

N-(4-Bromo-3-methylphenyl)pentanamide is a brominated aromatic amide derivative with a pentanamide backbone.

属性

分子式 |

C12H16BrNO |

|---|---|

分子量 |

270.17 g/mol |

IUPAC 名称 |

N-(4-bromo-3-methylphenyl)pentanamide |

InChI |

InChI=1S/C12H16BrNO/c1-3-4-5-12(15)14-10-6-7-11(13)9(2)8-10/h6-8H,3-5H2,1-2H3,(H,14,15) |

InChI 键 |

RVOJLJMJORTDCM-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=CC(=C(C=C1)Br)C |

规范 SMILES |

CCCCC(=O)NC1=CC(=C(C=C1)Br)C |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

N-(4-Methoxyphenyl)Pentanamide (N4MP)

N4MP, a simplified albendazole derivative, serves as a key comparator due to its structural similarity and robust dataset:

- Anthelmintic Activity :

- N4MP immobilizes Toxocara canis L3 larvae at 50 mM after 48 hours, demonstrating a slower onset than albendazole (24 hours). Full lethality occurs at 72 hours vs. 48 hours for albendazole .

- Mechanism: Unlike albendazole (which binds β-tubulin in parasites), N4MP’s mode of action remains uncharacterized but likely involves distinct molecular targets .

- Drug-Likeness and Pharmacokinetics: TPSA (Topological Polar Surface Area): 46.5 Ų (N4MP) vs. 72.7 Ų (albendazole), favoring better membrane permeability . BBB Permeability: N4MP is predicted to cross the blood-brain barrier, a critical feature for CNS-targeting drugs . Synthetic Accessibility: N4MP’s synthetic accessibility score (1.34) is significantly lower than albendazole’s (2.58), enabling cost-effective production . Table 1. Comparative Drug-Likeness Profiles Parameter N4MP Albendazole LogP 3.12 3.05 Water Solubility (mg/mL) 0.11 0.06 CYP Inhibition Yes Yes PAINS Alerts None None Synthetic Accessibility 1.34 2.58 Data derived from in silico predictions .

Piperazine-Linked Pentanamide Derivatives

Compounds like 5-(4-(3-cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide () highlight structural versatility:

- Synthesis: Substitutions at the piperazine ring (e.g., cyano, trifluoromethyl groups) modulate receptor affinity, though their anthelmintic activity is uncharacterized .

- Yield and Purity : These derivatives are synthesized in moderate yields (34–45%) and purified via chromatographic methods, suggesting feasible scalability .

Sulfonamide-Linked Pentanamides

N4-Valeroylsulfathiazole () and related sulfonamides exhibit:

- Antibacterial Properties : Sulfathiazole derivatives are historically used against bacterial infections, though their antiparasitic efficacy is unexplored .

- Thermal Stability : High melting points (208–221°C) indicate robust crystalline structures .

Key Research Findings and Implications

- N4MP vs. Albendazole : N4MP’s lower cytotoxicity and comparable anthelmintic activity position it as a safer albendazole alternative, particularly for chronic helminthiasis treatments .

- Structural Modifications : Bromine or methyl substitutions (as in N-(4-bromo-3-methylphenyl)pentanamide) could alter logP, solubility, and target binding compared to methoxy or sulfonamide variants. For example:

- Bromine : May enhance lipophilicity (↑ logP) and metabolic stability but risks hepatotoxicity.

- Methyl Groups : Could improve BBB permeability or enzymatic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。